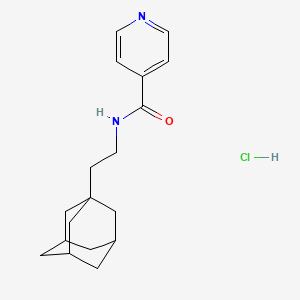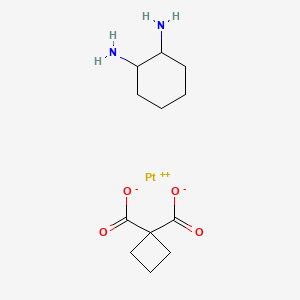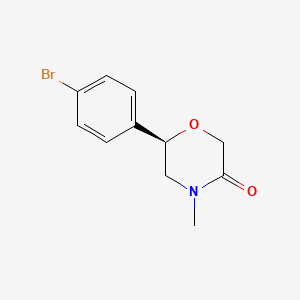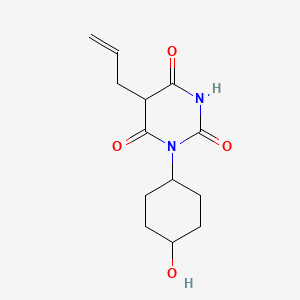
Trinaphthalen-1-ylphosphane sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinaphthalen-1-ylphosphane sulfide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three naphthyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trinaphthalen-1-ylphosphane sulfide typically involves the reaction of trinaphthalen-1-ylphosphane with elemental sulfur. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
P(1-Nap)3+S8→P(1-Nap)3S
This reaction is usually conducted in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Trinaphthalen-1-ylphosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to trinaphthalen-1-ylphosphane.
Substitution: The naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
科学的研究の応用
Trinaphthalen-1-ylphosphane sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of trinaphthalen-1-ylphosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other substrates. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .
類似化合物との比較
Similar Compounds
- Triphenylphosphine sulfide
- Tris(2-naphthyl)phosphine sulfide
- Tris(4-methoxyphenyl)phosphine sulfide
Uniqueness
Trinaphthalen-1-ylphosphane sulfide is unique due to its three naphthyl groups, which provide steric hindrance and influence its reactivity and stability. This structural feature distinguishes it from other phosphine sulfides and contributes to its specific applications in research and industry .
特性
CAS番号 |
3411-49-2 |
|---|---|
分子式 |
C30H21PS |
分子量 |
444.5 g/mol |
IUPAC名 |
trinaphthalen-1-yl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChIキー |
ZZTQDGOSPLPDHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=S)(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)


![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)







